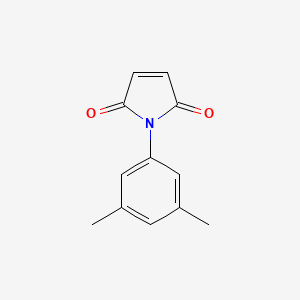

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECLZIRCLUPWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287950 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-09-2 | |

| Record name | MLS002667608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS: 65833-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, is a molecule of significant interest in the fields of organic synthesis, polymer chemistry, and medicinal chemistry. Its structural architecture, featuring a pyrrole-2,5-dione core N-substituted with a 3,5-dimethylphenyl group, imparts unique physicochemical properties and a versatile reactivity profile. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, spectroscopic data, and potential biological applications, with a focus on its relevance to drug discovery and development. The 3,5-dimethylphenyl moiety introduces both steric hindrance and electron-donating effects, which can influence the compound's reactivity, solubility, and interactions with biological targets.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The key physicochemical and spectroscopic data are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 65833-09-2 | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Melting Point | 107-111 °C | Supplier Data |

| Appearance | Not explicitly found | N/A |

| Solubility | Not explicitly found | N/A |

Spectroscopic Data

While specific spectra for this compound were not found in the searched literature, the expected characteristic spectroscopic features can be inferred from data on analogous compounds.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons of the dimethylphenyl ring, the vinyl protons of the maleimide ring, and the methyl protons.

-

Aromatic Protons (phenyl ring): Signals are anticipated in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern of the 3,5-dimethylphenyl group will result in a specific splitting pattern.

-

Vinyl Protons (maleimide ring): A singlet corresponding to the two equivalent protons on the maleimide double bond is expected, typically in the range of δ 6.5-7.0 ppm.

-

Methyl Protons: A singlet for the six equivalent protons of the two methyl groups on the phenyl ring will likely appear in the upfield region (around δ 2.3 ppm).

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Resonances for the two equivalent carbonyl carbons of the maleimide ring are expected to be in the downfield region, typically around δ 170 ppm.

-

Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons bearing the methyl groups and the carbon attached to the nitrogen will have distinct chemical shifts.

-

Vinyl Carbons: The two equivalent carbons of the maleimide double bond are expected to resonate in the olefinic region (around δ 134 ppm).

-

Methyl Carbons: A signal for the methyl carbons will be present in the upfield region (around δ 21 ppm).

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretching: Strong absorption bands characteristic of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. Often, two distinct bands are observed for the symmetric and asymmetric stretching of the carbonyls.

-

C=C Stretching: A medium intensity band for the carbon-carbon double bond of the maleimide ring is anticipated around 1580-1640 cm⁻¹.

-

C-N Stretching: A band corresponding to the C-N bond stretching of the imide is expected in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).

-

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Synthesis and Experimental Protocols

The synthesis of N-aryl maleimides, including this compound, is typically achieved through a well-established two-step procedure.

General Synthesis Pathway

The synthesis involves the reaction of the corresponding aniline with maleic anhydride to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the final N-aryl maleimide.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of N-Aryl Maleimides

This protocol is a general procedure adapted from the literature for the synthesis of N-substituted maleimides and can be applied for the preparation of this compound.

Step 1: Formation of N-(3,5-Dimethylphenyl)maleamic Acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or acetone) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3,5-dimethylaniline (1.0 equivalent) in the same anhydrous solvent to the cooled maleic anhydride solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours. The N-arylmaleamic acid intermediate often precipitates out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Suspend the N-(3,5-Dimethylphenyl)maleamic acid intermediate in acetic anhydride (as both solvent and dehydrating agent).

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture with stirring (e.g., at 80-100 °C) for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological studies on this compound are not extensively reported in the available literature, the broader class of N-substituted maleimides and pyrrole-2,5-dione derivatives has demonstrated a wide range of biological activities, suggesting potential avenues for investigation for this specific compound.

Enzyme Inhibition

N-substituted maleimides are known to act as inhibitors of various enzymes, often through covalent modification of cysteine residues in the active site.

-

Potential as Kinase Inhibitors: The pyrrole-2,5-dione scaffold is present in some kinase inhibitors. The ability of this compound to inhibit specific kinases could be a subject of future research.[1]

-

Other Enzyme Targets: Derivatives of maleimide have been investigated as inhibitors of enzymes such as monoglyceride lipase (MGL) and prostaglandin endoperoxide synthases.

Anticancer, Anti-inflammatory, and Antimicrobial Properties

Derivatives of pyrrole-2,5-dione have shown promise in several therapeutic areas:

-

Anticancer Activity: Some studies have reported that certain pyrrole-2,5-dione derivatives can inhibit the proliferation of cancer cells. For instance, some derivatives have shown up to 85% inhibition of peripheral blood mononuclear cell proliferation at high concentrations.[1]

-

Anti-inflammatory Activity: The potential to suppress pro-inflammatory cytokines has been observed in macrophage cultures treated with related compounds.[1]

-

Antimicrobial Activity: Natural and synthetic pyrrole derivatives have demonstrated effectiveness against various bacterial strains.[1]

Experimental Protocol: General Enzyme Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a compound like this compound against a target enzyme. This would need to be adapted based on the specific enzyme and substrate.

-

Reagents and Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer (specific to the enzyme)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In the wells of a microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the substrate and product.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound is a compound with a well-defined structure and accessible synthetic route. While specific experimental data on its spectroscopic properties and biological activities are not extensively documented in the public domain, its classification as an N-aryl maleimide places it within a class of compounds with significant potential in drug discovery and materials science. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and to explore its potential as an inhibitor of various enzymes and as a therapeutic agent in areas such as oncology, inflammation, and infectious diseases. The protocols and data presented in this guide provide a foundational resource for researchers and scientists interested in investigating this promising molecule.

References

In-Depth Technical Guide: Physical and Chemical Properties of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates information on the general class of N-aryl maleimides to provide a broader context for its potential characteristics and reactivity. The document includes a summary of its physical properties, a detailed experimental protocol for its synthesis based on established methods for analogous compounds, and a discussion of its potential biological activity, focusing on the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, a known target for various maleimide derivatives.

Introduction

This compound, a member of the N-aryl maleimide family, is a small molecule of interest in medicinal chemistry and drug discovery. The maleimide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer effects. The N-aryl substitution allows for the tuning of physicochemical and biological properties, making this class of compounds a versatile platform for the development of targeted therapeutics. This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers in the field.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, the following properties can be inferred and are summarized in Table 1.

| Property | Value | Source/Method |

| CAS Number | 65833-09-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₁NO₂ | --- |

| Molecular Weight | 201.22 g/mol | Calculated |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from analogous N-aryl maleimides |

Table 1: Physical and Chemical Properties of this compound

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(3,5-Dimethylphenyl)maleamic acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

To this solution, add a solution of 3,5-dimethylaniline (1.0 equivalent) in the same solvent dropwise at room temperature with constant stirring.

-

A precipitate of the N-(3,5-Dimethylphenyl)maleamic acid is expected to form upon addition.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.

Step 2: Cyclodehydration to this compound

-

In a round-bottom flask equipped with a reflux condenser, suspend the N-(3,5-Dimethylphenyl)maleamic acid (1.0 equivalent) in acetic anhydride.

-

Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a strong acid catalyst.

-

Heat the mixture to reflux (approximately 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic anhydride and other water-soluble impurities.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Characterization

Although specific spectral data for this compound is not published, the following are the expected characteristic signals based on its structure and data from similar compounds.

-

¹H NMR: Protons on the pyrrole-2,5-dione ring are expected to appear as a singlet in the range of δ 6.5-7.0 ppm. The aromatic protons of the dimethylphenyl group will appear in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will be visible as a singlet around δ 2.3 ppm.

-

¹³C NMR: The carbonyl carbons of the dione are expected to resonate around δ 170 ppm. The olefinic carbons of the pyrrole ring should appear in the range of δ 130-140 ppm. Aromatic and methyl carbons will have characteristic shifts in their respective regions.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching vibrations for the imide group around 1700-1780 cm⁻¹, C=C stretching of the pyrrole ring, and C-H stretching from the aromatic and methyl groups.

-

Mass Spectrometry: The molecular ion peak [M]⁺ corresponding to the molecular weight of 201.22 would be expected.

Potential Biological Activity and Signaling Pathway

N-aryl maleimides have been identified as potent inhibitors of several protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2][3][4][5] The inhibition of GSK-3β by maleimide derivatives often occurs through covalent modification of a cysteine residue in the ATP-binding pocket of the enzyme.

GSK-3β Signaling Pathway in Cancer

GSK-3β is a key regulator in multiple signaling pathways that are fundamental to cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2][4] In many cancers, these pathways are aberrantly activated, leading to increased cell proliferation, survival, and metastasis. The diagram below illustrates the central role of GSK-3β and the potential point of intervention for an inhibitor like this compound.

Figure 1: Simplified GSK-3β signaling pathway in cancer.

In the absence of Wnt signaling, GSK-3β within a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling or activation of the PI3K/Akt pathway leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and survival. An inhibitor like this compound could potentially inhibit GSK-3β, thereby mimicking the effect of pro-survival signaling pathways, or in other contexts, sensitize cancer cells to other therapies.[1]

Experimental Workflow for Assessing Biological Activity

To investigate the potential of this compound as a GSK-3β inhibitor, a structured experimental workflow is necessary.

Figure 2: Experimental workflow for biological evaluation.

This workflow outlines the key stages from compound synthesis to in vivo efficacy studies, providing a roadmap for the comprehensive evaluation of this compound as a potential therapeutic agent.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly as a modulator of kinase signaling pathways such as GSK-3β. While specific experimental data for this molecule is currently limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the established chemistry and biology of the N-aryl maleimide class. Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of this compound.

References

- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic methodologies for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. This compound belongs to the N-substituted maleimide class, which is of significant interest in medicinal chemistry and materials science due to the reactive nature of the maleimide moiety.

Molecular Structure and Weight

The molecular structure of this compound consists of a central five-membered pyrrole-2,5-dione ring, also known as a maleimide ring. A 3,5-dimethylphenyl group is attached to the nitrogen atom of this ring.

The molecular formula for this compound is C₁₂H₁₁NO₂. Based on this formula, the molecular weight is calculated to be 201.22 g/mol .[1] The isomeric compound, 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, shares the same molecular formula and weight.[1]

Structural Diagram

Caption: Molecular structure of this compound.

Quantitative Data

While specific experimental data for this compound is not extensively available in the cited literature, data for structurally similar compounds can provide useful reference points.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₂H₁₁NO₂ | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione |

| Molecular Weight | 201.22 g/mol | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione[1] |

| Melting Point | 35-38 °C | 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione |

Experimental Protocols

The synthesis of N-aryl maleimides such as this compound is commonly achieved through the condensation reaction of maleic anhydride with the corresponding aniline, in this case, 3,5-dimethylaniline. Below is a generalized experimental protocol based on established synthetic methods for related compounds.

Synthesis of this compound

Materials:

-

Maleic anhydride

-

3,5-Dimethylaniline

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Diethyl ether

-

Crushed ice

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of maleic anhydride and 3,5-dimethylaniline in glacial acetic acid.

-

Addition of Catalyst: Add a catalytic amount of anhydrous sodium acetate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice with stirring.

-

Precipitation and Filtration: A solid precipitate of the N-(3,5-dimethylphenyl)maleamic acid intermediate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Cyclization: To a suspension of the isolated maleamic acid in a suitable solvent (e.g., toluene or xylene), add a dehydrating agent such as acetic anhydride.

-

Second Reflux: Heat the mixture to reflux for an additional 1-2 hours to effect cyclization to the maleimide.

-

Isolation and Purification: Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of N-substituted maleimides.

Potential Applications and Research Interest

Derivatives of 1H-pyrrole-2,5-dione are of significant interest in drug discovery and materials science. The maleimide group is a well-known Michael acceptor, making it reactive towards thiols. This property is exploited for bioconjugation, allowing these molecules to be attached to proteins and other biomolecules. Research into substituted N-phenylmaleimides has explored their potential as:

-

Anticancer agents: Some derivatives have been investigated for their ability to inhibit tumor growth.

-

Anti-inflammatory agents: The pyrrole-2,5-dione scaffold has been explored for the development of new anti-inflammatory drugs.[2]

-

Cholesterol absorption inhibitors: Certain derivatives have shown potential in modulating cholesterol metabolism.[3]

-

Antimicrobial agents: The pyrrole core is a feature of various compounds with antibacterial and antifungal properties.

The specific biological activities of this compound are not well-documented in the available literature, presenting an opportunity for further research into its pharmacological profile.

References

- 1. 1-(3,5-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 65833-09-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of N-(3,5-dimethylphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of N-(3,5-dimethylphenyl)maleimide, a compound of interest in medicinal chemistry and materials science. The guide outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the anticipated data in a structured format for clarity and ease of comparison.

Synthesis and Characterization Workflow

The synthesis of N-(3,5-dimethylphenyl)maleimide typically involves a two-step process, starting with the reaction of 3,5-dimethylaniline with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration to yield the target maleimide. The successful synthesis and purification of the compound are confirmed through the spectroscopic techniques detailed below.

Caption: A logical workflow for the synthesis and subsequent spectroscopic analysis of N-(3,5-dimethylphenyl)maleimide.

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of N-aryl maleimides.

2.1. Synthesis of N-(3,5-dimethylphenyl)maleimide

-

Step 1: Formation of N-(3,5-dimethylphenyl)maleamic acid. 3,5-Dimethylaniline is dissolved in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide. To this solution, an equimolar amount of maleic anhydride is added portion-wise while stirring at room temperature. The reaction mixture is typically stirred for 2-4 hours, during which the maleamic acid intermediate precipitates. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

-

Step 2: Cyclodehydration to N-(3,5-dimethylphenyl)maleimide. The dried maleamic acid is suspended in a dehydrating agent, commonly a mixture of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium acetate). The mixture is heated, typically at 60-80 °C, for 1-2 hours. After cooling, the reaction mixture is poured into ice water to precipitate the crude N-(3,5-dimethylphenyl)maleimide. The product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

2.2. NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required compared to ¹H NMR.

2.3. IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

2.4. Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is used.

-

Acquisition: The sample solution is introduced into the ion source, and the mass spectrum is recorded in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectral Data Summary

The following tables summarize the expected spectral data for N-(3,5-dimethylphenyl)maleimide.

Table 1: ¹H NMR Spectral Data (Illustrative) (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.1 | s | 1H | Aromatic C4-H |

| ~6.9 - 7.0 | s | 2H | Aromatic C2,6-H |

| ~6.8 | s | 2H | Maleimide CH=CH |

| ~2.35 | s | 6H | Ar-(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data (Illustrative) (Solvent: CDCl₃, Proton Decoupled)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Maleimide) |

| ~139 | Aromatic C3,5 |

| ~134 | CH=CH (Maleimide) |

| ~131 | Aromatic C1 |

| ~130 | Aromatic C4 |

| ~125 | Aromatic C2,6 |

| ~21 | Ar-CH₃ |

Table 3: IR Spectral Data (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1770 | Strong | Asymmetric C=O stretch (imide) |

| ~1700 | Strong | Symmetric C=O stretch (imide) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Strong | C-N stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry Data (Illustrative)

| m/z | Ion |

| 201.08 | [M]⁺ (Molecular Ion) |

| 202.08 | [M+H]⁺ (ESI/APCI) |

| 224.06 | [M+Na]⁺ (ESI/APCI) |

Molecular Formula: C₁₂H₁₁NO₂ Exact Mass: 201.07898

The Ascendant Role of N-Aryl Maleimides in Biological Research and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-aryl maleimides, a class of organic compounds characterized by a maleimide ring attached to an aryl substituent, have emerged as a versatile and potent scaffold in medicinal chemistry and chemical biology. Their inherent reactivity, primarily through Michael addition with biological thiols, underpins a diverse range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides an in-depth exploration of the biological activities of N-aryl maleimides, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

N-aryl maleimides exert their biological effects predominantly through the covalent modification of cysteine residues in proteins. The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by the thiol group of cysteine, forming a stable thioether linkage. This irreversible modification can alter the protein's structure and function, leading to the observed biological outcomes.

Recent studies have highlighted several key areas of biological activity for this compound class:

-

Anticancer Activity: A significant body of research has focused on the anticancer potential of N-aryl maleimides. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the depletion of intracellular glutathione (GSH), a key antioxidant, leading to increased reactive oxygen species (ROS) and oxidative stress. Furthermore, some derivatives have been found to activate the unfolded protein response (UPR), a cellular stress response that can trigger apoptosis when homeostasis cannot be restored. The inhibition of specific enzymes crucial for cancer cell survival, such as topoisomerase II, has also been reported.

-

Antimicrobial Activity: N-aryl maleimides have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their ability to react with essential microbial enzymes and proteins disrupts cellular processes, leading to growth inhibition or cell death. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

-

Enzyme Inhibition: The targeted covalent modification of cysteine residues makes N-aryl maleimides effective inhibitors of various enzymes. This includes enzymes implicated in a range of diseases, such as monoglyceride lipase (MGL) and prostaglandin endoperoxide synthases (PGHS). This property also makes them valuable tools in bioconjugation chemistry for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for a selection of N-aryl maleimide derivatives from various studies. This allows for a comparative analysis of their potency.

Table 1: Anticancer Activity of N-Aryl Maleimide Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Maleopimaric acid N-aryl imide (2A, R config) | NCI | Cytotoxicity | 7.51 - 32.1 | [1] |

| Maleopimaric acid N-aryl imide (2A, R config) | A549 | Cytotoxicity | 7.51 - 32.1 | [1] |

| Maleopimaric acid N-aryl imide (2A, R config) | Hep G-2 | Cytotoxicity | 7.51 - 32.1 | [1] |

| Maleopimaric acid N-aryl imide (2A, R config) | MGC-803 | Cytotoxicity | 7.51 - 32.1 | [1] |

| Maleopimaric acid N-aryl imide (2A, R config) | Hct-116 | Cytotoxicity | 7.51 - 32.1 | [1] |

| 3,4-diarylthiolated maleimide (3c) | H520 (Human Lung Cancer) | Anticancer | - | [2] |

| 3,4-diarylthiolated maleimide (4a) | H1299 (Human Lung Cancer) | Anticancer | - | [2] |

| 3,4-diarylthiolated maleimide (4h) | H520 & H1299 | Anticancer | - | [2] |

Note: Specific IC50 values for compounds 3c, 4a, and 4h were described as "excellent" but not numerically specified in the source material.

Table 2: Antimicrobial Activity of N-Aryl Maleimide Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Bacillus subtilis (NCIM 2250) | MIC | Moderate to Good | [3] |

| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Escherichia coli (ATCC 25922) | MIC | Moderate to Good | [3] |

| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Candida albicans (MTCC 277) | MIC | Moderate to Good | [3] |

| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Candida tropicalis (MTCC184) | MIC | Moderate to Good | [3] |

| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Aspergillus niger (MCIM 545) | MIC | Moderate to Good | [3] |

| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Aspergillus clavatus (MTCC 132) | MIC | Moderate to Good | [3] |

| 3-aryl-4-methoxy N-alkyl maleimide (5c, 5f, 5h, 5i, 5k, 5l) | S. aureus, E. coli, C. albicans, C. tropicalis, A. niger, A. clavatus | MIC | Significant Activity |

Note: The source material for the compounds in Table 2 described the activity qualitatively ("moderate to good" or "significant") rather than providing specific numerical MIC values.

Table 3: Enzyme Inhibition by N-Aryl Maleimide Derivatives

| Compound ID | Enzyme Target | Assay Type | IC50 | Reference |

| 1-biphenyl-4-ylmethylmaleimide | Monoglyceride Lipase (MGL) | Inhibition Assay | 790 nM | [4] |

| N-(carboxyalkyl)maleimides | Prostaglandin Endoperoxide Synthase (PGHS) | Inhibition Assay | Rapid & Time-dependent | [5] |

| N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones | Mutant Isocitrate Dehydrogenase-1 (IDH1/R132H) | Inhibition Assay | High Inhibitory Effects | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the investigation of N-aryl maleimide biological activity.

Synthesis of N-Aryl Maleimides

A common synthetic route to N-aryl maleimides involves a two-step process:

-

Formation of N-Aryl Maleamic Acid: An appropriate aniline is reacted with maleic anhydride in a suitable solvent such as diethyl ether or acetic acid. This acylation reaction typically proceeds at room temperature to yield the corresponding N-aryl maleamic acid.[7][8]

-

Cyclodehydration: The N-aryl maleamic acid intermediate is then cyclized to the N-aryl maleimide. This is often achieved by heating the intermediate in acetic anhydride with a catalyst like sodium acetate.[7][8] The crude product can be purified by recrystallization or column chromatography.

Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl maleimide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Incubation: After treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the N-aryl maleimide compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Apoptosis and Cell Death Assays

Caspases are a family of proteases that are key mediators of apoptosis.

-

Cell Lysis: Treat cells with the N-aryl maleimide and then lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.

-

Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

-

Signal Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.

A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments.

-

DNA Extraction: Isolate genomic DNA from treated and untreated cells.

-

Agarose Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.

-

Cell Preparation: Harvest and fix the treated cells.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) for cell cycle analysis. For apoptosis, co-staining with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (to identify necrotic cells) is common.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content histogram reveals the percentage of cells in G1, S, and G2/M phases. Annexin V/PI staining allows for the quantification of early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the N-aryl maleimide inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Glutathione (GSH) Depletion Assay

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.

-

GSH Detection: Use a commercial kit or a standard method, such as the DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) recycling assay, to quantify the amount of GSH in the lysates.

-

Quantification: Measure the absorbance or fluorescence and determine the GSH concentration based on a standard curve. A decrease in GSH levels in treated cells indicates oxidative stress.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the complex interplay of molecules within a cell is crucial for elucidating the mechanism of action of bioactive compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of N-aryl maleimides.

Caption: General experimental workflow for the synthesis and biological evaluation of N-aryl maleimides.

Caption: Proposed apoptotic signaling pathway induced by N-aryl maleimides.

Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway activated by N-aryl maleimides.

Conclusion and Future Directions

N-aryl maleimides represent a privileged scaffold in the landscape of bioactive compounds. Their straightforward synthesis, coupled with a well-defined mechanism of action centered on thiol reactivity, has made them attractive candidates for drug development and as probes for chemical biology. The data and protocols presented in this guide underscore the significant anticancer, antimicrobial, and enzyme-inhibitory potential of this compound class.

Future research will likely focus on several key areas:

-

Improving Selectivity: A major challenge is to design N-aryl maleimides that selectively target cysteine residues in pathogenic proteins while minimizing off-target effects on host proteins.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize the potency and selectivity of N-aryl maleimides for specific biological targets.

-

Novel Applications: The unique reactivity of the maleimide moiety will continue to be exploited in the development of new bioconjugation strategies and chemical probes.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 4. clyte.tech [clyte.tech]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Methods for the Determination of Plasma or Tissue Glutathione Levels | Springer Nature Experiments [experiments.springernature.com]

- 7. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds. While specific literature on this exact molecule is limited, this document extrapolates from the well-established chemistry and biological activities of structurally related compounds to offer a thorough resource for research and development.

Chemical Properties and Synthesis

This compound, also known as N-(3,5-dimethylphenyl)maleimide, possesses the molecular formula C₁₂H₁₁NO₂.[1][2] The structure consists of a central maleimide ring, a five-membered dicarbonyl heterocyclic system, attached to a 3,5-dimethylphenyl substituent at the nitrogen atom. The maleimide moiety is known for its reactivity as a Michael acceptor and a dienophile in Diels-Alder reactions.[3][4]

The synthesis of N-arylmaleimides is a well-documented process, typically proceeding through a two-step reaction involving the corresponding aniline and maleic anhydride.[3][5][6][7] This established methodology is directly applicable to the synthesis of this compound.

General Synthetic Pathway

The synthesis involves two key steps:

-

Formation of the Maleanilic Acid Intermediate: 3,5-Dimethylaniline is reacted with maleic anhydride in a suitable solvent, such as diethyl ether or chloroform, at room temperature to yield the corresponding N-(3,5-dimethylphenyl)maleanilic acid.[6][8]

-

Cyclodehydration: The maleanilic acid intermediate is then cyclized to the target N-arylmaleimide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, most commonly acetic anhydride with a catalyst like sodium acetate.[3][5]

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of N-arylmaleimides, which can be adapted for this compound.

Synthesis of N-(3,5-Dimethylphenyl)maleanilic acid

-

Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a solution of maleic anhydride (1.0 eq) in the same solvent dropwise at room temperature with continuous stirring.

-

Upon addition, a precipitate of the maleanilic acid is expected to form.

-

Continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.

Synthesis of this compound

-

Place the dried N-(3,5-dimethylphenyl)maleanilic acid (1.0 eq) and anhydrous sodium acetate (0.1-0.2 eq) in a round-bottom flask.

-

Add acetic anhydride (2-3 eq) to the flask.

-

Heat the mixture at reflux (approximately 100-120 °C) for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Quantitative Data (Representative)

Table 1: Representative Reaction Yields for the Synthesis of N-Arylmaleimides

| Compound | Aniline Precursor | Yield of Maleanilic Acid (%) | Yield of Maleimide (%) | Reference |

| N-Phenylmaleimide | Aniline | ~95 | ~90 | [3] |

| N-(4-Chlorophenyl)maleimide | 4-Chloroaniline | >90 | 70-80 | [7] |

| N-(4-Methylphenyl)maleimide | 4-Toluidine | Not reported | ~85 | [9] |

| N-Biphenylmaleimide | 4-Aminobiphenyl | 62.5 | 95 | [5] |

Table 2: Representative Spectroscopic Data for N-Arylmaleimides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-Phenylmaleimide | 7.2-7.5 (m, 5H, Ar-H), 6.8 (s, 2H, CH=CH) | 170.8 (C=O), 134.3 (CH=CH), 131.7, 129.2, 128.9, 126.5 (Ar-C) | ~1710 (C=O), ~1600 (C=C) |

| N-(4-Chlorophenyl)maleimide | 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.8 (s, 2H, CH=CH) | 170.5 (C=O), 134.4 (CH=CH), 134.1, 130.3, 129.5, 127.8 (Ar-C) | ~1715 (C=O), ~1595 (C=C) |

| N-(4-Methylphenyl)maleimide | 7.2 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (s, 2H, CH=CH), 2.3 (s, 3H, CH₃) | 171.0 (C=O), 138.8, 134.3 (CH=CH), 129.9, 129.1, 126.4 (Ar-C), 21.1 (CH₃) | ~1705 (C=O), ~1610 (C=C) |

Note: The exact chemical shifts and absorption frequencies for this compound will vary but are expected to be in a similar range.

Biological and Pharmacological Potential

N-substituted maleimides are a class of compounds with significant biological and pharmacological relevance. Their reactivity, particularly towards thiol groups in proteins, makes them valuable tools in bioconjugation chemistry for labeling and crosslinking biomolecules.[6]

While no specific biological activities have been reported for this compound, the broader class of maleimide derivatives has been investigated for a range of therapeutic applications:

-

Anticancer Activity: Several novel maleimide derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[10]

-

Enzyme Inhibition: N-substituted maleimides have been explored as inhibitors for various enzymes, including monoglyceride lipase (MGL), which is a target for several neurological and inflammatory conditions.[8]

-

Antimicrobial and Antifungal Activity: The maleimide scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[11]

Given these precedents, this compound represents a lead compound for further investigation into its potential biological activities. The lipophilic nature of the 3,5-dimethylphenyl group may influence its pharmacokinetic and pharmacodynamic properties.

Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a logical experimental workflow is proposed below.

Conclusion

This compound is a readily accessible compound through established synthetic routes for N-arylmaleimides. While specific data for this molecule is sparse, the known chemical reactivity and diverse biological activities of the maleimide class of compounds make it an interesting candidate for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding to facilitate such future investigations.

References

- 1. 1-(3,5-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 65833-09-2 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. farm.ucl.ac.be [farm.ucl.ac.be]

- 9. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- [webbook.nist.gov]

- 10. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical Reactivity Profile of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical reactivity of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a prominent member of the N-aryl maleimide class of compounds. This guide details its synthesis, core reactivity including cycloadditions and Michael additions, and its applications, particularly in the realms of bioconjugation and medicinal chemistry.

Introduction

This compound belongs to the N-substituted maleimide family, characterized by a pyrrole-2,5-dione core attached to a 3,5-dimethylphenyl group via a nitrogen atom. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring, influenced by the two adjacent carbonyl groups and the N-aryl substituent, makes this compound a highly reactive and versatile electrophile. This reactivity profile is central to its utility as a building block in organic synthesis and as a key reagent for covalent modification of biomolecules. N-arylmaleimides, in general, are valuable scaffolds for developing therapeutics for cancer and CNS diseases and have demonstrated antifungal and antibacterial properties.[1]

Synthesis Pathway

N-aryl maleimides like this compound are typically synthesized through a two-step process. The first step involves the reaction of an aromatic amine (3,5-dimethylaniline) with maleic anhydride to form the corresponding N-arylmaleamic acid.[1] The second step is a cyclodehydration of this intermediate, usually facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final maleimide product.[1][2]

Caption: General synthesis of this compound.

Core Chemical Reactivity

The reactivity of this compound is dominated by the electrophilicity of its double bond, making it an excellent substrate for various addition reactions.

The Michael addition of a thiol to the maleimide double bond is a cornerstone of bioconjugation chemistry, often used to link molecules to cysteine residues in proteins.[3] This reaction is highly efficient and chemoselective for thiols under physiological conditions (pH 6.5-7.5).[4] The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the carbons of the double bond, forming a stable succinimidyl thioether linkage.[3]

N-aryl maleimides, including the 3,5-dimethylphenyl derivative, react significantly faster with thiols than their N-alkyl counterparts.[5] This enhanced reactivity is advantageous for time-sensitive applications like radiolabeling.[5] Following the initial conjugation, the resulting thio-succinimide conjugate can undergo hydrolysis, opening the succinimide ring.[5] This ring-opening can be beneficial as it prevents retro-Michael reactions, minimizing undesirable thiol exchange with other cysteine residues and leading to a more stable final product.[5]

Caption: Thiol-Michael addition workflow for maleimide bioconjugation.

| Feature | N-Alkyl Maleimide | N-Aryl Maleimide (e.g., 1-(3,5-Dimethylphenyl) derivative) | Reference |

| Reaction Rate with Thiols | Slower | Approximately 2.5 times faster | [5] |

| Thio-succinimide Ring Hydrolysis | Slower | Substantially faster | [5] |

| Stability of Conjugate | Prone to retro-Michael reaction | Ring hydrolysis minimizes thiol exchange, enhancing stability | [5] |

| Reactivity towards Elimination | Lower | Substantially more reactive | [5] |

Table 1: Comparative Reactivity of N-Alkyl vs. N-Aryl Maleimides in Thiol Additions.

As a potent dienophile, this compound readily participates in Diels-Alder reactions with conjugated dienes to form substituted cyclohexene derivatives.[6] This reaction is a powerful tool for constructing six-membered rings with high regio- and stereochemical control.[6] Suitable dienes include five-membered heterocycles such as 2,5-dimethylfuran and 2,5-dimethylthiophene.[2] The reaction typically proceeds under thermal conditions, and the stereochemistry of the resulting bicyclic adduct (exo or endo) can sometimes be controlled by the reaction temperature and solvent.[2]

Caption: Diels-Alder reaction of this compound.

-

1,3-Dipolar Cycloaddition: The maleimide double bond can react with 1,3-dipoles, such as diphenylnitrone, to synthesize complex spiro polyheterocyclic systems.[7] In these reactions, the pyrrole-2,5-dione acts as the electrophile.[7]

-

Photochemical [2+2] Cycloaddition: N-aryl maleimides can undergo photochemical [2+2] cycloadditions with alkynes, often promoted by solvents like hexafluoroisopropanol (HFIP), to form four-membered ring structures.[8]

-

Ruthenium-Catalyzed C-H Activation: N-aryl maleimides can be used as coupling partners in asymmetric C-H activation reactions directed by chiral amides, leading to the formation of chiral N-heterocycles.[9]

Applications in Drug Development and Research

The versatile reactivity of this compound and its analogs underpins their use in several areas of drug discovery and materials science.

-

Medicinal Chemistry Scaffold: Derivatives have shown potential as anticancer agents, with studies reporting significant inhibition of cancer cell proliferation.[10] They have also been investigated as anti-inflammatory agents by suppressing pro-inflammatory cytokines and as cholesterol absorption inhibitors, which can suppress the formation of macrophage-derived foam cells.[10][11]

-

Bioconjugation: The high reactivity and selectivity towards thiols make this class of compounds ideal for creating antibody-drug conjugates (ADCs), attaching imaging agents to proteins, and immobilizing enzymes.[5]

-

Polymer Chemistry: Maleimides are used in the synthesis of thermally stable polymers and resins through Michael addition polymerization with multifunctional amines.[12]

Experimental Protocols

-

Step 1: Formation of N-(3,5-Dimethylphenyl)maleamic acid.

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or glacial acetic acid).

-

Slowly add a solution of 3,5-dimethylaniline (1.0 eq) to the maleic anhydride solution at room temperature with stirring.

-

Continue stirring for 15-30 minutes. The maleamic acid intermediate will often precipitate from the solution.

-

Isolate the solid product by vacuum filtration and wash with cold solvent.

-

-

Step 2: Cyclodehydration.

-

Suspend the dried N-(3,5-Dimethylphenyl)maleamic acid in acetic anhydride (e.g., 3-5 mL per gram of acid).

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 eq).

-

Heat the mixture (e.g., at 100°C or under microwave irradiation at 120°C) for 2-3 hours, monitoring the reaction by TLC.[2][13]

-

After cooling to room temperature, pour the reaction mixture slowly into an ice/water mixture with vigorous stirring to precipitate the product.[1]

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.[1]

-

The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.

-

-

Dissolve the this compound (1.0 eq) and the diene (e.g., 2,5-dimethylfuran, 1.0-1.2 eq) in a suitable solvent like toluene.[2]

-

Heat the reaction mixture at a specified temperature (e.g., 60-80°C) and monitor the progress using TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

-

Protein Preparation: Prepare a solution of the cysteine-containing protein in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.2. If necessary, reduce any existing disulfide bonds by adding a reducing agent like TCEP and incubate for 30 minutes.

-

Maleimide Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent like DMSO.

-

Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted maleimide and other small molecules by using a desalting column, size-exclusion chromatography (SEC), or dialysis.

-

Characterization: Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy).

References

- 1. books.rsc.org [books.rsc.org]

- 2. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 65833-09-2 | Benchchem [benchchem.com]

- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. cibtech.org [cibtech.org]

solubility characteristics of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility profile based on its molecular structure. To aid researchers in their work, this guide also includes a detailed, generalized experimental protocol for determining the solubility of N-substituted maleimides using the widely accepted shake-flask method. Furthermore, solubility data for structurally analogous compounds are presented to offer a comparative reference.

Introduction

This compound, an N-substituted maleimide, is a compound of interest in various fields of chemical research, including polymer chemistry and drug discovery. The solubility of this compound in different solvents is a critical parameter that influences its handling, reactivity, and bioavailability. Understanding its solubility profile is essential for designing synthetic routes, developing formulations, and conducting biological assays.

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure and available qualitative information, a predicted solubility profile can be inferred.

Predicted Solubility Profile of this compound

The molecular structure of this compound consists of a polar maleimide ring and a nonpolar 3,5-dimethylphenyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.

-

Polar Aprotic Solvents: The compound is expected to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of these solvents can interact with the polar maleimide ring, while their organic nature can accommodate the dimethylphenyl group. Qualitative assessments suggest it is "moderately soluble in polar aprotic solvents".

-

Polar Protic Solvents: In polar protic solvents like water, ethanol, and methanol, the solubility is expected to be lower. While the maleimide group can engage in hydrogen bonding, the hydrophobic nature of the dimethylphenyl group will likely limit its overall solubility in highly polar, aqueous environments.

-

Nonpolar Solvents: The presence of the aromatic dimethylphenyl group suggests some degree of solubility in nonpolar solvents such as toluene and dichloromethane. However, the polar maleimide ring will likely reduce its solubility in very nonpolar solvents like hexane.

Solubility Data for Analogous Compounds

To provide a frame of reference, the following table summarizes available solubility information for structurally similar N-substituted maleimides. It is crucial to note that these values are for analogous compounds and the solubility of this compound will differ.

| Compound | Solvent | Temperature (°C) | Solubility |

| N-Phenylmaleimide | Water | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Soluble | |

| Ethanol | Not Specified | Soluble | |

| Benzene | Not Specified | Soluble |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound such as this compound. This method is widely accepted and considered the gold standard for solubility measurements.[1][2][3][4][5]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

References

The Therapeutic Potential of Pyrrole-2,5-Dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its inherent reactivity as a Michael acceptor, coupled with the versatility of synthetic modifications, has led to the development of numerous derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic landscape of pyrrole-2,5-dione derivatives, focusing on their synthesis, biological activities, mechanisms of action, and structure-activity relationships.

Synthesis of Pyrrole-2,5-Dione Derivatives

The synthesis of pyrrole-2,5-dione derivatives is most commonly achieved through the cyclodehydration of N-substituted maleamic acids, which are themselves prepared from the reaction of maleic anhydride with a primary amine.

A general synthetic approach involves a two-step process:

-

Formation of N-Arylmaleamic Acid: An amine is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, to yield the corresponding N-arylmaleamic acid.[1]

-

Cyclodehydration to N-Arylmaleimide: The N-arylmaleamic acid is then cyclized by heating in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like anhydrous sodium acetate, to form the N-arylmaleimide.[1][2]

An alternative one-pot synthesis can be employed using sulphamic acid as an efficient and environmentally friendly catalyst for the condensation of anhydrides with amines.[3]

Therapeutic Activities and Quantitative Data

Pyrrole-2,5-dione derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and cholesterol-lowering effects. The following tables summarize the quantitative data for various derivatives across different therapeutic areas.

Anticancer Activity

The cytotoxic effects of pyrrole-2,5-dione derivatives have been evaluated against numerous cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: In Vitro Cytotoxicity of Pyrrole-2,5-Dione Derivatives against Cancer Cell Lines

| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [4] |

| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [4] |

| 1c | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-nitrophenyl) | SW620 (Colon) | >100 | [4] |

| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | HT29 (Colon) | LC50 = 9.31 | [5] |

| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | UACC-62 (Melanoma) | LC50 = 8.03 | [5] |

| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | OVCAR-8 (Ovarian) | LC50 = 6.55 | [5] |

| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | SN12C (Renal) | LC50 = 3.97 | [5] |

| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | BT-549 (Breast) | LC50 = 6.39 | [5] |

| 3c | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | 2-chloro | SK-MEL-5 (Melanoma) | LC50 = 19.3 | [5] |

| 3d | Imidazo[1,2-a]pyrimidine derivative | - | MCF-7 (Breast) | 43.4 | [6] |

| 4d | Imidazo[1,2-a]pyrimidine derivative | - | MCF-7 (Breast) | 39.0 | [6] |

| 3d | Imidazo[1,2-a]pyrimidine derivative | - | MDA-MB-231 (Breast) | 35.9 | [6] |

| 4d | Imidazo[1,2-a]pyrimidine derivative | - | MDA-MB-231 (Breast) | 35.1 | [6] |

| C15 | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | - | A549 (Lung) | 794.37 | [7] |

| C15 | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | - | HT29 (Colon) | 654.31 | [7] |

| Complex (3) | Ni(C15)Cl2MeOH | - | HT29 (Colon) | 1064.05 | [7] |

Anti-inflammatory Activity

Pyrrole-2,5-dione derivatives have been investigated for their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of Pyrrole-2,5-Dione Derivatives

| Compound | Target | Inhibition | Notes | Reference |

| 2a-2f | Pro-inflammatory Cytokines (IL-6, TNF-α) | Significant inhibition of production | Compound 2a showed the strongest inhibition. | [8] |

| 4a, 4h, 4j, 4k, 4r | COX-2 | Potent percentage inhibition | Phenyl ring with electron-withdrawing groups on the maleimide ring enhances activity. | [9] |

Enzyme Inhibitory Activity

The electrophilic nature of the maleimide ring makes these compounds effective inhibitors of various enzymes, often through covalent modification of cysteine residues.

Table 3: Enzyme Inhibitory Activity of Pyrrole-2,5-Dione Derivatives

| Compound | Target Enzyme | IC50 / Ki | Notes | Reference |

| 3o | Butyrylcholinesterase (BChE) | IC50 = 5.37 ± 0.36 µM | Selective for BChE over AChE. | [10] |

| 3p | Butyrylcholinesterase (BChE) | IC50 = 1.71 ± 0.087 µM | Selective for BChE over AChE; mixed competitive inhibition. | [10] |

| 3s | Butyrylcholinesterase (BChE) | IC50 = 3.76 ± 0.25 µM | Selective for BChE over AChE. | [10] |

| 1g | Glucose-6-phosphate dehydrogenase (G6PD) | IC50 = 0.022 mM, Ki = 0.021 ± 0.003 mM | Best inhibitor in the series for G6PD. | [11] |

| 1g | 6-phosphogluconate dehydrogenase (6PGD) | IC50 = 0.020 mM, Ki = 0.013 ± 0.002 mM | Best inhibitor in the series for 6PGD. | [11] |

| Pyrrole derivatives | Lymphocyte-specific kinase (Lck) | IC50 < 10 nM | Potent enzyme inhibitory activity. | [12] |

| 3v | Aromatase | IC50 = 2.5 µM | Active inhibitor. | [5] |

| 3x | Aromatase | IC50 = 3.7 µM | Active inhibitor. | [5] |

Cholesterol Absorption Inhibition

Certain pyrrole-2,5-dione derivatives have been identified as potent inhibitors of cholesterol absorption.

Table 4: Cholesterol Absorption Inhibitory Activity of Pyrrole-2,5-Dione Derivatives

| Compound | Activity | Notes | Reference |

| 20 | Stronger in vitro cholesterol absorption activity than ezetimibe | No cytotoxicity in HEK293 and RAW264.7 cells. | [13] |